molecular formula C8H11N B13606065 1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile

1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile

Cat. No.: B13606065
M. Wt: 121.18 g/mol
InChI Key: IWJWXDWRDKLWOT-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile is an organic compound characterized by its unique cyclopropane ring structureIts molecular formula is C8H11N, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and advanced purification techniques to achieve high efficiency and scalability .

Chemical Reactions Analysis

1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives .

Scientific Research Applications

1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .

Molecular targets and pathways involved include enzymes, receptors, and nucleic acids. The compound’s ability to modulate these targets makes it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring and the nitrile group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(cyclopropylmethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-6-8(3-4-8)5-7-1-2-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJWXDWRDKLWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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